molecular formula C19H14ClFN4O2S B2642015 N-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251615-57-2

N-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2642015
CAS No.: 1251615-57-2
M. Wt: 416.86
InChI Key: DPQNJSQNSJFFPL-UHFFFAOYSA-N
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Description

Its structure features a triazolo-pyridine core substituted with a sulfonamide group at position 8, modified with a 3-chlorophenyl and 4-fluorobenzyl moiety.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4O2S/c20-15-3-1-4-17(11-15)25(12-14-6-8-16(21)9-7-14)28(26,27)18-5-2-10-24-13-22-23-19(18)24/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQNJSQNSJFFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps:

  • Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids. This step often requires the use of catalysts and specific reaction conditions, such as elevated temperatures and inert atmospheres.

  • Introduction of Chlorophenyl and Fluorophenyl Groups: : The chlorophenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions. These reactions typically involve the use of chlorinated and fluorinated benzyl halides, respectively, in the presence of strong bases like sodium hydride or potassium carbonate.

  • Sulfonamide Formation: : The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the triazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can target the sulfonamide group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Chlorine, bromine, nitric acid, sulfuric acid.

Major Products

    Oxidation: Oxidized derivatives with modified triazole rings.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Halogenated, nitrated, or sulfonated aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in various physiological effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors on cell surfaces, influencing signal transduction pathways.

    Proteins: Interaction with specific proteins can alter their function and stability.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs from the evidence, focusing on substituent effects, molecular properties, and spectral data.

Structural Variations and Physicochemical Properties

Key differences among analogs include:

  • Aryl substituents : Chlorophenyl, fluorophenyl, methoxyphenyl, and methylphenyl groups.
  • Sulfonamide position : Position 6 vs. 8 on the triazolo-pyridine core.
  • Additional modifications : Methyl groups at position 3 or benzyl methoxy substitutions.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Sulfonamide Position Molecular Weight (g/mol) Melting Point (°C) Key NMR Shifts (δ, ppm)
Target Compound* 3-chlorophenyl, 4-fluorobenzyl 8 ~443 (estimated) N/A N/A
8a () 3-chlorobenzyl, 3,5-difluorophenyl 8 435.6 [M+H]+ 160–162 5.25 (s, CH2), 9.51 (s, H-3)
8c () 3,5-dimethylphenyl, 4-methoxybenzyl 8 ~436 (estimated) 168–169 2.04 (s, 2CH3), 3.71 (s, OCH3)
8i () 4-chlorophenyl, 4-fluorobenzyl 6 431.0 [M+H]+ 198–199 2.77 (s, 3-CH3), 4.81 (s, CH2)
M875-3181 () 4-ethylphenyl, 4-methoxybenzyl 8 436.53 N/A N/A
P048-2298 () 3-chlorophenyl, 3-methoxybenzyl 6 442.92 N/A N/A

*Note: Data for the target compound are inferred from analogs.

Key Observations:

Substituent Effects on Melting Points :

  • Electron-withdrawing groups (e.g., Cl, F) correlate with lower melting points (8a: 160–162°C) compared to electron-donating groups (8c: 168–169°C) .
  • Sulfonamide position 6 (8i: 198–199°C) may enhance thermal stability versus position 8 analogs .

Molecular Weight and Lipophilicity: Fluorine and chlorine atoms increase molecular weight (e.g., 8a: 435.6 vs. Methoxy groups (8c, M875-3181) reduce polarity, as seen in NMR shifts (δ 3.71 ppm for OCH3) .

NMR Spectral Trends :

  • Benzyl CH2 protons resonate near δ 4.8–5.3 ppm across analogs .
  • Methyl groups at position 3 (8i, P048-2298) show distinct δ 2.7–2.8 ppm signals .

Biological Activity

N-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimalarial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C25H26ClFN4O3S
  • Molecular Weight : 484.9 g/mol

The compound features a triazolo-pyridine core with a sulfonamide functional group, which is critical for its biological activity.

Antimalarial Activity

Recent studies have highlighted the compound's potential as an antimalarial agent. A series of related triazolo-pyridine sulfonamides were evaluated for their inhibitory effects on Plasmodium falciparum, the malaria-causing parasite. The study reported that selected compounds exhibited significant in vitro antimalarial activity with IC50 values ranging from 2.24 to 4.98 μM against falcipain-2, a cysteine protease crucial for the parasite's lifecycle .

CompoundIC50 (μM)Target
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide2.24Falcipain-2
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one4.98Falcipain-2

The mechanism of action is attributed to the inhibition of falcipain-2, leading to the degradation of human hemoglobin within the parasite .

Anticancer Activity

In addition to its antimalarial properties, compounds related to this triazolo-pyridine scaffold have shown promise in cancer therapy. For instance, inhibitors targeting the TGF-β type I receptor kinase have demonstrated potent anticancer activity with IC50 values in the low nanomolar range . This suggests that modifications to the triazolo-pyridine structure may enhance selectivity and potency against specific cancer types.

Case Studies and Research Findings

  • Virtual Screening and Molecular Docking : A virtual library of triazolo-pyridines was screened against various targets using molecular docking techniques. This approach led to the identification of several promising candidates for further development as antimalarial agents .
  • Pharmacokinetic Studies : In vivo studies have indicated favorable pharmacokinetic profiles for certain derivatives of this compound, including good oral bioavailability and systemic exposure in animal models .

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